2-Decyn-1-ol

Description

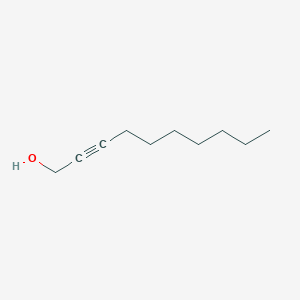

Structure

3D Structure

Properties

IUPAC Name |

dec-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLHGTKUCYPXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022214 | |

| Record name | 2-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4117-14-0 | |

| Record name | 2-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4117-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4949B9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Decyn-1-ol (CAS 4117-14-0): A Technical Guide for Advanced Synthesis

This document provides an in-depth technical overview of 2-Decyn-1-ol (CAS No. 4117-14-0), a versatile propargylic alcohol that serves as a critical building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive hydroxyl group and an internal alkyne, makes it a valuable precursor for the synthesis of complex natural products, pharmacologically active molecules, and novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound is a C10 linear chain alcohol featuring a carbon-carbon triple bond between the C2 and C3 positions. This structure imparts a specific steric and electronic profile that is instrumental in its synthetic utility.

| Identifier | Value | Source(s) |

| IUPAC Name | Dec-2-yn-1-ol | PubChem[1] |

| Synonyms | 2-Decyne-1-ol, Heptyl(hydroxymethyl)acetylene | Guidechem[2], ChemicalBook[1] |

| CAS Number | 4117-14-0 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₈O | Sigma-Aldrich |

| Molecular Weight | 154.25 g/mol | Sigma-Aldrich |

| Appearance | Colorless to yellow liquid/oil | Guidechem[2] |

Physicochemical Data Summary

| Property | Value | Source(s) |

| Boiling Point | 70 °C at 0.01 mmHg; ~113-116 °C at 10-12 mmHg | Sigma-Aldrich |

| Density | 0.853 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.4585 | Sigma-Aldrich |

| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |

| Solubility | Soluble in chloroform, ethyl acetate | Chem-Supply[3] |

| pKa | 13.01 ± 0.10 (Predicted) | Guidechem[2] |

| LogP (Octanol/Water) | 2.343 (Calculated) | Cheméo[4] |

Synthesis of this compound: A Methodological Approach

The most direct and common strategy for synthesizing this compound is through the nucleophilic addition of an appropriate acetylide to an electrophilic carbonyl source. A robust method involves the deprotonation of a terminal alkyne, 1-nonyne, to generate the corresponding nucleophile, which then undergoes an addition reaction with formaldehyde.

Synthetic Workflow Overview

The synthesis is a two-step, one-pot procedure. First, the terminal proton of 1-nonyne is abstracted by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic polar solvent such as tetrahydrofuran (THF). This forms the lithium nonyl-acetylide in situ. Second, this nucleophile attacks the electrophilic carbon of paraformaldehyde (a solid source of formaldehyde), followed by an aqueous workup to protonate the resulting alkoxide and yield the target alcohol.

Detailed Experimental Protocol

Causality: This protocol is designed for high efficiency and control. The use of low temperatures (-78 °C) is critical during the deprotonation and addition steps to prevent side reactions, such as the reaction of n-BuLi with the solvent or premature polymerization of formaldehyde. The aqueous ammonium chloride workup provides a mild quench to neutralize the strong base and protonate the alkoxide without damaging the product.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation : In the reaction flask, dissolve 1-nonyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

-

Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Carbonyl Addition : Add dry paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Reaction Quench : Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Purification : Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Key Transformations

This compound's reactivity is dominated by its two functional groups. The primary alcohol can undergo oxidation and esterification, while the internal alkyne can be reduced or participate in various addition reactions.

Oxidation to Aldehydes and Carboxylic Acids

Selective oxidation of the primary alcohol is a key transformation.

-

To 2-Decynal (Aldehyde) : Mild, anhydrous conditions are required to prevent over-oxidation. Reagents like Dess-Martin periodinane (DMP) or conditions for a Swern oxidation (oxalyl chloride, DMSO, triethylamine) are highly effective.[5] These methods are chemoselective, leaving the alkyne moiety intact.

-

To 2-Decynoic Acid (Carboxylic Acid) : Stronger oxidizing agents, such as chromium-based reagents (e.g., Jones reagent) in aqueous conditions, will typically oxidize the primary alcohol directly to the carboxylic acid.[6]

Esterification

The hydroxyl group readily reacts with carboxylic acids or their activated derivatives to form esters.

-

Fischer Esterification : Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) under dehydrating conditions.[7]

-

Steglich Esterification : Reaction with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), suitable for acid-sensitive substrates.[8]

Reduction of the Alkyne

The triple bond can be selectively reduced.

-

To cis-Alkene : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the (Z)-alkene, (Z)-dec-2-en-1-ol.

-

To Alkane : Complete reduction of the triple bond to an alkane (decan-1-ol) is achieved with standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere.

Spectroscopic Analysis Protocols

Characterization of this compound is routinely performed using standard spectroscopic techniques. The data below represents expected values critical for structural verification.

| Technique | Expected Key Signals / Data |

| ¹H NMR (CDCl₃) | δ ~4.2 ppm (d, 2H, -C≡C-CH₂OH), δ ~2.2 ppm (t, 2H, -CH₂-C≡C-), δ ~1.2-1.6 ppm (m, 10H, alkyl chain), δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~85 ppm (-C≡C-CH₂OH), δ ~75 ppm (-CH₂-C≡C-), δ ~51 ppm (-CH₂OH), δ ~31, 29, 28, 22 ppm (alkyl chain -CH₂-), δ ~19 ppm (-CH₂-C≡C-), δ ~14 ppm (-CH₃) |

| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2930-2860 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (weak, C≡C stretch), ~1050 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z = 154.25 (molecular ion), fragmentation patterns showing loss of water (-18) and alkyl chain fragments. |

Standardized Sample Preparation

-

NMR Spectroscopy : Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

FT-IR Spectroscopy : For a neat liquid sample, place a single drop of the oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film for analysis.

-

Mass Spectrometry (GC-MS) : Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate. Inject the solution into the gas chromatograph for separation and subsequent analysis by the mass spectrometer, typically using electron ionization (EI).

Applications in Drug Discovery and Natural Product Synthesis

This compound is a documented precursor in the synthesis of several biologically active compounds, underscoring its importance in medicinal chemistry and total synthesis.

Precursor to Antitumor Polyacetylenes

This molecule is a key starting material for synthesizing natural products like falcarinol and panaxytriol, which exhibit significant antitumor and cytotoxic activities.[1] The synthesis of these more complex polyacetylenes often involves coupling reactions or chain extensions where the C10 backbone of this compound provides a substantial portion of the final structure.[3][9][10]

Synthesis of Aromatase Inhibitors

This compound is utilized in the synthesis of novel non-steroidal aromatase inhibitors.[1] Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer.[11][12] The lipophilic alkyl chain and the reactive propargylic alcohol functionality of this compound allow for its incorporation into diverse molecular scaffolds designed to interact with the active site of the aromatase enzyme.[13]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard and Precautionary Statements

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H315 : Causes skin irritation.[14] H319 : Causes serious eye irritation.[14] H335 : May cause respiratory irritation.[14] | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[14] P280 : Wear protective gloves/eye protection/face protection.[14] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. It is classified as a combustible liquid.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment, as it is noted to be very toxic to aquatic organisms.

-

First Aid : In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound stands out as a highly valuable and versatile C10 building block. Its bifunctional nature allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Its demonstrated utility in the synthesis of antitumor natural products and aromatase inhibitors validates its significance in medicinal chemistry and drug discovery pipelines. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential in advanced chemical research.

References

Click to expand

-

Organic Syntheses. SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Org. Synth. 2007, 84, 120. Available from: [Link]

-

McLaughlin, N., Butler, E., Evans, P., et al. A short synthesis of (+) and (−)-falcarinol. Queen's University Belfast; 2011. Available from: [Link]

-

Corell, M., Sheehy, E., Evans, P., et al. Absolute Configuration of Falcarinol (9Z-heptadeca-1,9-diene-4,6-diyn-3-ol) from Pastinaca Sativa. idUS; Available from: [Link]

-

McLaughlin, N., Butler, E., Evans, P., et al. A short synthesis of (+) and (−)-falcarinol. ResearchGate; 2011. Available from: [Link]

-

Yang, Z., et al. Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. National Institutes of Health; Available from: [Link]

-

Organic Syntheses. Asymmetric Alkylation and Spirocyclization toward C2-Symmetric Spirocyclic Bis-oxazoline Ligands. Org. Synth. 2020, 97, 260-276. Available from: [Link]

-

PubChem. This compound. National Institutes of Health. Available from: [Link]

-

Uchiyama, T., et al. Absolute Structure of Panaxytriol. ResearchGate; 2002. Available from: [Link]

-

chemeurope.com. Chemists synthesize an improved building block for medicines. 2024. Available from: [Link]

-

Aromatase Inhibitors: Development and Current Perspectives. Available from: [Link]

-

Semantic Scholar. A short synthesis of (+) and (-)-falcarinol. Available from: [Link]

-

Synthesis and Sintering Unlocking the potential of aromatase inhibitors. Available from: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

-

Organic Syntheses. (r)-(+)-1-octyn-3-ol. Org. Synth. 1984, 62, 204. Available from: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 4117-14-0). Available from: [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. 2004. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. PubMed Central; 2018. Available from: [Link]

-

MDPI. Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs. 2017. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Chemical Synthesis with High-Purity Organic Building Blocks. Available from: [Link]

-

Khan Academy. Oxidation of alcohols II: Examples. YouTube; 2012. Available from: [Link]

-

ACS Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. 2021. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

ResearchGate. How do you do de esterification in a short period of time with good yield?. 2014. Available from: [Link]

-

ResearchGate. Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluensulfonic acid. 2017. Available from: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

-

YouTube. Review of Esterification Reactions and Naming (Alberta Chemistry 30). 2021. Available from: [Link]

-

Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Available from: [Link]

-

ResearchGate. Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-Addition/aldol reaction followed by RCM/syn-dihydroxylation. 2016. Available from: [Link]

Sources

- 1. This compound | 4117-14-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CAS 4117-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. archives.ijper.org [archives.ijper.org]

- 12. synsint.com [synsint.com]

- 13. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 2-Decyn-1-ol

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-Decyn-1-ol (CAS No. 4117-14-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural, physical, thermodynamic, and spectroscopic characteristics of this versatile alkynyl alcohol. Beyond a mere compilation of data, this guide offers insights into the experimental methodologies for property determination, ensuring a deeper understanding of the causality behind these measurements. All data is substantiated with citations from authoritative sources to uphold the principles of scientific integrity.

Introduction: The Significance of this compound

This compound, a linear C10 alkynyl alcohol, is a valuable intermediate in organic synthesis. Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, provides two reactive centers for a variety of chemical transformations. This bifunctionality makes it a key building block in the synthesis of complex molecules, including antitumor agents like isomers of Panaxytriol and Falcarinol, as well as aromatase inhibitors for cancer therapy.[1][2] Furthermore, it serves as a precursor in the manufacturing of specialty chemicals such as surfactants, emulsifiers, and unique fragrance and flavoring agents.[3] A thorough understanding of its physical properties is paramount for its effective use in these applications, enabling precise control over reaction conditions, purification processes, and formulation development.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the foundation of all scientific investigation. This compound is systematically named according to IUPAC nomenclature, and its identity is confirmed by various registry numbers and molecular identifiers.

-

Molecular Structure: CH₃(CH₂)₆C≡CCH₂OH

-

InChI Key: GFLHGTKUCYPXHB-UHFFFAOYSA-N[4]

| Identifier | Value | Source(s) |

| CAS Number | 4117-14-0 | [1][4][6] |

| Molecular Weight | 154.25 g/mol | [4][6] |

| MDL Number | MFCD00041567 | [4] |

| PubChem CID | 77763 | [4][5] |

Physicochemical and Thermodynamic Properties

The physical state and behavior of this compound under various conditions are critical for its handling, storage, and application in synthesis. These properties are summarized below, followed by a discussion of the experimental rationale.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | Ambient | [2] |

| Boiling Point | 70 °C | 0.01 mmHg (Vacuum) | [4] |

| 114 - 116 °C | 6 mmHg (Vacuum) | [5][8] | |

| Density | 0.853 g/mL | 25 °C | [4] |

| Refractive Index (n_D) | 1.4585 | 20 °C | [4] |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup | |

| Water Solubility | log₁₀WS = -3.07 (Calculated) | 25 °C | [2] |

| Octanol/Water Partition Coeff. | logP_oct/wat_ = 2.343 (Calculated) | 25 °C | [2] |

| Storage Temperature | 2 - 8 °C | Recommended | [4] |

Rationale Behind Experimental Determination

Boiling Point Analysis: The boiling point of this compound is typically determined under reduced pressure (vacuum distillation). This is a critical choice driven by the molecule's structure. At atmospheric pressure, the required temperature for boiling could be high enough to cause decomposition, polymerization, or other unwanted side reactions, particularly given the reactive alkyne and alcohol functional groups. By lowering the pressure, the boiling point is significantly reduced, allowing for a safe and clean phase transition, which is essential for purification. The multiple reported values at different pressures are consistent with this practice.[4][5][8]

Density and Refractive Index: These are fundamental physical constants that are highly sensitive to the purity of the substance. Density is measured using a pycnometer or a digital density meter, while the refractive index is determined with a refractometer. For a compound like this compound, these values serve as a rapid and non-destructive preliminary check of sample purity against a known standard.

Experimental Workflow: Boiling Point Determination via Vacuum Distillation

The following diagram and protocol outline the self-validating system for determining the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a calibrated thermometer such that the top of the bulb is level with the side arm leading to the condenser.

-

Sample Preparation: Charge the distillation flask with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure, monitored by a manometer.

-

Heating: Begin heating the distillation flask gently.

-

Equilibrium & Measurement: Observe the vapor rising and the formation of a condensation ring on the condenser. The boiling point is the temperature at which vapor is in equilibrium with the liquid, indicated by a stable temperature reading on the thermometer as the first drops of distillate are collected.

-

Data Recording: Record the stable temperature and the precise pressure from the manometer.

-

Validation: After distillation, measure the refractive index of the collected distillate. A consistent refractive index with the initial material validates the purity and the accuracy of the boiling point measurement.

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of the molecular structure. The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of this compound's architecture.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorptions are the hydroxyl (-OH) and the internal alkyne (C≡C) groups.

-

-OH Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

C-O Stretch: A strong absorption will appear in the 1050-1150 cm⁻¹ region, characteristic of a primary alcohol.

-

C≡C Stretch: A weak to medium, sharp absorption band is expected around 2200-2260 cm⁻¹. The intensity is often weak for internal alkynes.

-

sp³ C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the heptyl chain and the methylene group adjacent to the alcohol.

The NIST Chemistry WebBook provides reference IR spectra for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. PubChem confirms the availability of both ¹H and ¹³C NMR spectra for this compound.[4]

¹H NMR Spectroscopy (Proton NMR): The expected signals for this compound are:

-

-CH₂OH (C1): A signal around 4.2 ppm. Due to the adjacent alkyne, it will likely appear as a triplet.

-

-CH₂-C≡ (C4): A signal around 2.2 ppm, appearing as a triplet due to coupling with the adjacent methylene group.

-

-CH₂(CH₂)₅- (C5-C9): A complex multiplet in the region of 1.2-1.6 ppm.

-

-CH₃ (C10): A triplet around 0.9 ppm, characteristic of a terminal methyl group.

-

-OH: A broad singlet whose chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy (Carbon NMR): The molecule has 10 carbon atoms in unique environments, so 10 distinct signals are expected.

-

-CH₂OH (C1): ~51 ppm

-

-C≡C- (C2 & C3): Two signals in the range of 80-90 ppm.

-

Alkyl Chain (-CH₂- and -CH₃): Multiple signals between ~14 ppm (for the terminal -CH₃) and ~32 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154.25) should be observed.[1][4]

-

Fragmentation: Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, cleavage of the C3-C4 bond would be a likely fragmentation pathway.

The NIST Chemistry WebBook contains the mass spectrum for this compound.[1]

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

Authoritative sources provide GHS classification indicating that this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C.[4]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

References

-

This compound | C10H18O | CID 77763 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

This compound (C10H18O) - PubChemLite . PubChemLite. [Link]

-

13CNMR - Unknown . Unknown Source. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . University of Wisconsin. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . University of Wisconsin. [Link]

-

2-Decen-1-ol, (E)- - the NIST WebBook . National Institute of Standards and Technology. [Link]

-

Chemical Properties of this compound (CAS 4117-14-0) - Cheméo . Cheméo. [Link]

-

The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the... - Pearson . Pearson. [Link]

-

proton NMR spectrum of 2-methylpropan-1-ol - Doc Brown's Chemistry . Doc Brown's Chemistry. [Link]

-

2-Butyn-1-ol - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 4117-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Butyn-1-ol(764-01-2) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C10H18O | CID 77763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. scbt.com [scbt.com]

- 7. 2-DECANOL(1120-06-5) 1H NMR [m.chemicalbook.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to 2-Decyn-1-ol: Properties, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides an in-depth analysis of 2-Decyn-1-ol (CAS No: 4117-14-0), a propargylic alcohol of significant interest to the pharmaceutical and organic synthesis sectors. We will delineate its core physicochemical properties, including its molecular formula (C10H18O) and molecular weight (154.25 g/mol ).[1][2][3] A detailed, field-proven synthetic protocol is presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. The guide further explores the compound's critical role as a versatile chemical intermediate in the development of high-value therapeutics, particularly antitumor agents and aromatase inhibitors.[4][5] Safety, handling, and storage protocols are also outlined to ensure safe laboratory and scale-up implementation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's utility and application.

Introduction to this compound

This compound is a linear C10 acetylenic alcohol characterized by a primary hydroxyl group and an internal alkyne. This unique bifunctional architecture—possessing both a nucleophilic alcohol and an electrophilically activatable triple bond—renders it a highly valuable building block in synthetic organic chemistry. Its structural attributes allow for a wide range of chemical transformations, making it a strategic intermediate in the synthesis of complex molecular targets.

In the realm of drug development, intermediates are the crucial link between basic chemical research and the production of an Active Pharmaceutical Ingredient (API).[] this compound exemplifies this role, serving as a key precursor in the synthesis of natural product isomers like Panaxytriol and Falcarinol, which exhibit antitumor properties.[4][5] Furthermore, its utility has been demonstrated in the creation of aromatase inhibitors, a class of drugs used in the treatment of hormone-sensitive cancers.[4] This guide serves to consolidate the technical knowledge surrounding this compound, providing professionals with the foundational data and methodologies required for its effective application.

Core Molecular and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for its application in research and development. The properties of this compound are well-documented across various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][7] |

| Molecular Weight | 154.25 g/mol | [1][2][3][7][8][9] |

| IUPAC Name | dec-2-yn-1-ol | [2] |

| CAS Number | 4117-14-0 | [1][4] |

| Appearance | Colorless to yellow liquid | [5] |

| Density | 0.853 g/mL at 25 °C | |

| Boiling Point | 70 °C @ 0.01 mmHg; 114-116 °C @ 6 mmHg | [9] |

| Refractive Index | n20/D 1.4585 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| SMILES | CCCCCCCC#CCO | [8] |

| InChIKey | GFLHGTKUCYPXHB-UHFFFAOYSA-N | [2][7] |

Synthesis and Characterization

The synthesis of propargylic alcohols is a fundamental transformation in organic chemistry. A reliable and scalable synthesis of this compound is critical for its use as a pharmaceutical intermediate. The following protocol describes a robust method starting from the commercially available terminal alkyne, 1-nonyne.

Proposed Synthetic Protocol: Lithiation and Hydroxymethylation of 1-Nonyne

This procedure involves the deprotonation of 1-nonyne to form a potent lithium acetylide nucleophile, followed by its reaction with formaldehyde as a one-carbon electrophile.

Experimental Steps:

-

Reactor Preparation: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 200 mL) and 1-nonyne (12.4 g, 100 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is essential to control the exothermicity of the subsequent lithiation and to prevent side reactions.

-

Deprotonation: A 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (44 mL, 110 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for an additional 1 hour at -78 °C. Causality: n-BuLi is a strong, non-nucleophilic base ideal for generating the acetylide anion. Anhydrous conditions are critical as the organolithium reagent would be instantly quenched by water.

-

Electrophilic Addition: Paraformaldehyde (3.3 g, 110 mmol, 1.1 eq), previously dried under vacuum, is added in one portion. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approx. 16 hours). Causality: Paraformaldehyde serves as the source of anhydrous formaldehyde. Allowing the reaction to warm slowly ensures complete reaction of the acetylide with the electrophile.

-

Reaction Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at 0 °C. Causality: The aqueous NH₄Cl solution protonates the resulting alkoxide and neutralizes any remaining organolithium species in a controlled manner.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (eluent: 20% ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared against reference spectra. Purity can be further assessed by GC-MS. Trustworthiness: This final analytical step is a self-validating measure, ensuring the material meets the required specifications for subsequent use in drug development workflows.

Caption: Synthesis of this compound via lithiation of 1-nonyne.

Role in Drug Development and Organic Synthesis

The functional groups of this compound provide a versatile platform for constructing more complex molecular architectures necessary for biological activity.

A Key Intermediate for Bioactive Molecules

The utility of this compound is well-established in the synthesis of polyacetylenic natural products that exhibit significant anticancer and anti-inflammatory properties. For example, it serves as a foundational building block for creating isomers of Falcarinol and Panaxytriol.[4][5] In these syntheses, the terminal hydroxyl group can be protected or activated for subsequent reactions, while the internal alkyne can participate in various coupling reactions (e.g., Sonogashira, Glaser coupling) or be selectively reduced to afford either a cis- or trans-alkene, providing stereochemical diversity.

Application in Aromatase Inhibitor Synthesis

This compound is also employed in the synthesis of non-steroidal aromatase inhibitors.[4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a primary therapeutic strategy for hormone-receptor-positive breast cancer. The lipophilic heptyl chain of this compound can contribute to the molecule's binding affinity within the hydrophobic active site of the enzyme, while the propargylic alcohol moiety provides a reactive handle for constructing the rest of the pharmacophore.

Caption: Role of this compound in a drug development pipeline.

Safety, Handling, and Storage

Proper handling of all chemical reagents is imperative for laboratory safety. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

| (Source: GHS information provided by ECHA C&L Inventory)[2][5] |

Recommended Procedures:

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 2-8°C.[3] Keep the container tightly sealed to prevent moisture contamination and potential degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter surface water or sewer systems.[10]

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties and versatile reactivity profile make it an invaluable tool for medicinal chemists and process development scientists. The robust synthetic methodology outlined in this guide provides a clear pathway for its reliable production. As demonstrated by its application in the synthesis of antitumor natural products and targeted cancer therapeutics, this compound will continue to be a relevant and critical building block in the ongoing quest for novel and effective pharmaceuticals.

References

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 77763. [Link]

-

Cheméo. Chemical Properties of this compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

National Institute of Standards and Technology. 2-Decen-1-ol, (E)-. NIST Chemistry WebBook. [Link]

-

Stenutz. This compound. [Link]

-

Organic Syntheses. (r)-(+)-1-octyn-3-ol. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H18O | CID 77763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 4117-14-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 7. This compound | CAS: 4117-14-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound (CAS 4117-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Decyn-1-ol from Terminal Alkynes

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-decyn-1-ol, a valuable propargylic alcohol, from terminal alkynes. Propargylic alcohols are critical bifunctional synthons in organic chemistry, serving as foundational materials for a wide array of molecular transformations, including cyclizations, substitutions, and additions.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the core chemical principles, field-proven experimental protocols, and the causality behind critical process choices. We will detail the primary synthetic route, which involves the nucleophilic addition of a metalated terminal alkyne to an electrophilic carbonyl source, providing two robust, validated protocols for its execution.

Introduction: The Strategic Importance of this compound

This compound (CAS 4117-14-0) is a linear C10 propargylic alcohol.[2][3] Its structure, featuring both a hydroxyl group and an internal alkyne, makes it a highly versatile intermediate. This bifunctionality is leveraged in the synthesis of complex molecules, including antitumor agents and aromatase inhibitors for cancer therapy.[4][5] The broader class of propargylic alcohols, to which this compound belongs, are recognized as indispensable building blocks in modern organic synthesis, enabling the construction of intricate molecular architectures such as allenes and various heterocycles.[6][7]

The most direct and atom-economical approach to synthesizing this compound involves a carbon-carbon bond formation between a C9 terminal alkyne (1-nonyne) and a single-carbon electrophile that provides the hydroxymethyl moiety. This process, a specific type of alkynylation, hinges on the generation of a potent nucleophile—the acetylide anion.[8]

The Core Synthetic Principle: Alkynylation via Acetylide Anions

The synthesis of this compound from a terminal alkyne is fundamentally a two-stage process:

-

Deprotonation: A terminal alkyne is deprotonated by a strong base to form a highly nucleophilic metal acetylide.

-

Nucleophilic Addition: The acetylide anion attacks an electrophilic carbonyl compound, in this case, formaldehyde or its polymer equivalent, paraformaldehyde. A subsequent acidic workup yields the target propargylic alcohol.[9][10]

Stage 1: Generation of the Nucleophilic Acetylide

The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[11] This enhanced acidity is a direct consequence of the electronic structure of the C-H bond. The carbon atom is sp-hybridized, possessing 50% s-orbital character.[9] Electrons in s-orbitals are held closer to the nucleus, which stabilizes the negative charge of the conjugate base—the acetylide anion—once the proton is removed.[9][10]

Consequently, a sufficiently strong base, one whose conjugate acid has a pKa greater than 25, can quantitatively deprotonate the alkyne.[12][13] Two primary classes of bases are employed for this purpose:

-

Organolithium Reagents: n-Butyllithium (n-BuLi) is a powerful and commonly used base for generating lithium acetylides. The reaction is clean and typically proceeds with high efficiency at low temperatures.[8]

-

Grignard Reagents: While known for their nucleophilicity, Grignard reagents (RMgX) are also very strong bases.[14] They readily react with terminal alkynes in an acid-base reaction to deprotonate the alkyne, forming an alkynylmagnesium halide.[15][16]

The choice of base dictates the metallic counter-ion (Li⁺ or MgX⁺) of the acetylide, but both resulting anions are potent nucleophiles capable of undergoing the desired subsequent reaction.

Stage 2: Nucleophilic Attack on Formaldehyde and Work-up

The generated acetylide anion readily attacks the electrophilic carbon of a carbonyl group. For the synthesis of a primary propargylic alcohol like this compound, the required electrophile is formaldehyde (H₂C=O). Due to the challenges of handling gaseous formaldehyde, its solid, stable polymer, paraformaldehyde, is often used. Paraformaldehyde depolymerizes in situ to provide the necessary monomeric formaldehyde for the reaction.

The nucleophilic attack breaks the π-bond of the carbonyl, forming a new carbon-carbon single bond and a tetracoordinate alkoxide intermediate. The final step is an aqueous acidic work-up (e.g., using NH₄Cl or dilute H₂SO₄), which protonates the alkoxide to yield the neutral this compound product.[8][9]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis via n-Butyllithium Deprotonation

This method utilizes the highly efficient deprotonation of 1-nonyne with n-butyllithium, followed by reaction with paraformaldehyde.

3.1.1. Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 1-Nonyne | C₉H₁₆ | 124.22 | 10.0 g | 80.5 mmol |

| n-Butyllithium | C₄H₉Li | 64.06 | 35.4 mL | 88.5 mmol |

| Paraformaldehyde | (CH₂O)n | - | 3.63 g | 121 mmol |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |

3.1.2. Step-by-Step Procedure

-

Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

-

Initial Charge: Add 1-nonyne (10.0 g, 80.5 mmol) to the flask and dissolve it in 150 mL of anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (35.4 mL of a 2.5 M solution in hexanes, 88.5 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 1 hour at -78 °C.

-

Electrophilic Addition: Add solid paraformaldehyde (3.63 g, 121 mmol) in one portion to the cold acetylide solution. The mixture will become thicker.

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Quenching: Cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow liquid.

Protocol 2: Synthesis via Grignard Reagent Deprotonation

This protocol demonstrates the use of a Grignard reagent as the strong base to generate the alkynylmagnesium halide intermediate.

3.2.1. Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 1-Nonyne | C₉H₁₆ | 124.22 | 10.0 g | 80.5 mmol |

| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | 29.5 mL | 88.5 mmol |

| Paraformaldehyde | (CH₂O)n | - | 3.63 g | 121 mmol |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| 1 M HCl (aq) | HCl | 36.46 | ~100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - |

3.2.2. Step-by-Step Procedure

-

Setup: Use the same flame-dried, nitrogen-purged apparatus as described in Protocol 1.

-

Initial Charge: Add 1-nonyne (10.0 g, 80.5 mmol) to 150 mL of anhydrous THF in the reaction flask.

-

Deprotonation: Cool the solution to 0 °C. Add ethylmagnesium bromide (29.5 mL of a 3.0 M solution in diethyl ether, 88.5 mmol) dropwise over 30 minutes. Vigorous bubbling (ethane evolution) will be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Electrophilic Addition: Add solid paraformaldehyde (3.63 g, 121 mmol) to the solution. Heat the reaction mixture to a gentle reflux (~65 °C) for 4 hours.

-

Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add 100 mL of 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography as described in Protocol 1 to yield pure this compound.

Comparative Data and Causality

The selection of reagents and conditions is paramount for a successful synthesis. The table below summarizes the key parameters and expected outcomes for the described protocols.

| Parameter | Protocol 1 (n-BuLi) | Protocol 2 (Grignard) | Causality & Justification |

| Base | n-Butyllithium | Ethylmagnesium Bromide | Both are sufficiently strong bases to deprotonate the alkyne. n-BuLi often provides cleaner reactions and higher yields due to the non-nucleophilic nature of the butane byproduct. |

| Solvent | Anhydrous THF | Anhydrous THF | An aprotic ether solvent is required. It solvates the organometallic species without having acidic protons that would be quenched by the strong base.[14] |

| Temperature | -78 °C (Deprotonation) | 0 °C to RT (Deprotonation) | The reaction with n-BuLi is highly exothermic and requires very low temperatures to control reactivity and prevent side reactions. The Grignard reaction is less aggressive and can be managed at 0 °C. |

| Electrophile | Paraformaldehyde | Paraformaldehyde | A safe and convenient solid source of monomeric formaldehyde. |

| Work-up | Saturated aq. NH₄Cl | 1 M aq. HCl | NH₄Cl is a mild acid, suitable for quenching lithium alkoxides. The more robust magnesium alkoxides from the Grignard reaction often require a stronger acid like HCl for efficient protonation and dissolution of magnesium salts. |

| Typical Yield | 80-90% | 70-85% | The n-BuLi route typically offers slightly higher yields due to fewer side reactions. |

Conclusion

The synthesis of this compound from the terminal alkyne 1-nonyne is a robust and reliable transformation central to synthetic organic chemistry. The core strategy relies on the acidic nature of the terminal alkyne proton, enabling its conversion into a potent acetylide nucleophile. This guide has presented two validated protocols using either an organolithium or a Grignard reagent as the base, followed by nucleophilic addition to a formaldehyde source. By understanding the underlying principles of reactivity, solvent choice, and temperature control, researchers can confidently and efficiently execute this synthesis, producing a key propargylic alcohol intermediate for application in pharmaceutical development and complex molecule synthesis.

References

- Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023).

- Recent advances in the direct transformation of propargylic alcohols to allenes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Pandey, A. R., et al. (2023). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly.

-

Alkynylation. (n.d.). Wikipedia. Retrieved from [Link]

-

What bases can deprotonate an alkyne? (2019). Quora. Retrieved from [Link]

-

Deprotonated Alkynes. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

Alkynes. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Reactions of Acetylide Ions. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reaction of Acetylide Anions. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Acetylides from Alkynes, and The Substitution Reactions of Acetylides. (2013). Master Organic Chemistry. Retrieved from [Link]

-

Substitution with acetylides. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved from [Link]

-

Practice Problem: Reaction of a Terminal Alkyne. (2019). YouTube. Retrieved from [Link]

-

How does Grignard reagent react with alkyne? (2020). Quora. Retrieved from [Link]

-

This compound | CAS: 4117-14-0. (n.d.). FINETECH INDUSTRY LIMITED. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS: 4117-14-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4117-14-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Alkynylation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]

- 14. Réactifs de Grignard [sigmaaldrich.com]

- 15. quora.com [quora.com]

- 16. youtube.com [youtube.com]

Reactivity of the hydroxyl group in 2-Decyn-1-ol

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Decyn-1-ol

Abstract

This compound is a propargylic alcohol, a class of compounds esteemed in organic synthesis for its dual functionality: a reactive hydroxyl group and a versatile carbon-carbon triple bond. This guide provides an in-depth exploration of the chemical transformations centered on the primary hydroxyl group of this compound. We will dissect the causality behind experimental choices for key reactions, including oxidation, esterification, etherification, and conversion to halides. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic understanding and field-proven protocols to harness the synthetic potential of this valuable intermediate.

Introduction: The Propargylic Nature of this compound

This compound (CAS: 4117-14-0, Formula: C₁₀H₁₈O) is a linear C10 alcohol featuring a primary hydroxyl group at the C1 position and a carbon-carbon triple bond between C2 and C3.[1][2][3] This specific arrangement, known as a propargylic alcohol, confers unique reactivity upon the molecule. The hydroxyl group is not merely a simple primary alcohol; its behavior is profoundly influenced by the adjacent alkyne moiety. The π-system of the triple bond can stabilize adjacent carbocations or participate in concerted rearrangements, opening up reaction pathways not accessible to saturated alcohols.[4][5]

Propargylic alcohols are crucial building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[6][7] Understanding how to selectively manipulate the hydroxyl group without affecting the alkyne (or vice-versa) is paramount for its effective use. This guide will focus on four principal classes of reactions involving the -OH group, providing the strategic insights necessary for predictable and efficient synthesis.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of the primary hydroxyl group in this compound can selectively yield either the corresponding aldehyde, 2-octynal, or be taken further to the carboxylic acid, 2-octynoic acid. The choice of oxidant and reaction conditions is the critical determinant of the final product, as over-oxidation of the sensitive propargylic aldehyde is a common challenge.[8][9]

Expertise & Rationale: Choosing the Right Oxidant

The primary challenge in oxidizing propargylic alcohols is preventing the reaction from proceeding past the aldehyde stage.[8] Strong, aqueous oxidants like the Jones reagent (CrO₃ in H₂SO₄/acetone) will readily convert the primary alcohol directly to the more stable carboxylic acid.[10][11]

To isolate the aldehyde, milder, anhydrous conditions are required. Reagents such as Dess-Martin Periodinane (DMP) and those used in the Swern oxidation are highly effective.[8][12] The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is particularly favored for its mild conditions (-78 °C), which preserves the integrity of sensitive functional groups, including the alkyne.[12][13]

Data Presentation: Comparison of Oxidizing Agents

| Oxidizing Agent System | Typical Conditions | Primary Product | Key Considerations |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Anhydrous CH₂Cl₂, -78 °C to RT | Aldehyde (2-octynal) | Requires low temperatures; produces volatile, malodorous dimethyl sulfide.[12] |

| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temp | Aldehyde (2-octynal) | Mild and convenient; reagent can be shock-sensitive.[8] |

| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0 °C to RT | Carboxylic Acid | Harsh, acidic conditions; uses toxic Chromium(VI).[10] |

Experimental Protocol: Swern Oxidation of this compound

This protocol is a self-validating system designed for the selective synthesis of 2-octynal.

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (2.0 eq.) to the stirred CH₂Cl₂.

-

DMSO Addition: In the dropping funnel, dissolve dimethyl sulfoxide (DMSO) (4.0 eq.) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction flask, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes.

-

Base Quench: Add triethylamine (Et₃N) (5.0 eq.) dropwise. The reaction is exothermic; add slowly to maintain the low temperature. After addition is complete, allow the reaction to warm to room temperature over 1 hour.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash with brine, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-octynal.

Visualization: Oxidation Workflow

Caption: Figure 1: Oxidation Workflow of this compound.

Esterification: Synthesis of Propargyl Esters

Esterification converts the hydroxyl group of this compound into an ester, a functional group prevalent in materials science and medicinal chemistry. The choice of method depends on the stability of the substrate and the reactivity of the coupling partner.

Expertise & Rationale: Tailoring Esterification Conditions

The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid and a strong acid catalyst (e.g., H₂SO₄), is a reversible process.[14][15] To drive the reaction to completion, one of the products (usually water) must be removed. This method is effective for simple, robust substrates.

For more sensitive or valuable substrates, irreversible methods are preferred. Reacting this compound with a highly reactive acyl chloride or acid anhydride provides a rapid and high-yielding route to the ester.[14] These reactions are often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. For substrates that are sensitive to acidic or harsh conditions, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) offers a mild alternative.[16]

Experimental Protocol: Esterification with an Acyl Chloride

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Work-up: Quench the reaction with dilute aqueous HCl. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the target ester.

Visualization: Fischer Esterification Mechanism

Caption: Figure 2: Fischer Esterification Mechanism.

Etherification: Forging Carbon-Oxygen-Carbon Bonds

The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This method involves converting the weakly nucleophilic alcohol into a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide.

Expertise & Rationale: Ensuring Efficient Ether Synthesis

The success of the Williamson ether synthesis hinges on the complete deprotonation of the alcohol.[15][17] Strong bases such as sodium hydride (NaH) are ideal for this purpose as they irreversibly deprotonate the alcohol to form the sodium alkoxide and hydrogen gas.[17] The choice of the alkylating agent is also critical. The reaction proceeds via an Sₙ2 mechanism, meaning it is most efficient with primary or methyl halides. Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.[17] The reaction must be performed under strictly anhydrous conditions, as any water will quench the strong base and the alkoxide.

Experimental Protocol: Williamson Ether Synthesis

-

Setup: Add a 60% dispersion of sodium hydride (NaH) (1.2 eq.) in mineral oil to a flame-dried, three-neck flask under an inert atmosphere. Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane.

-

Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.

-

Alkylation: Cool the solution back to 0 °C and add the primary alkyl halide (e.g., iodomethane, 1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to provide the desired ether.

Visualization: Williamson Ether Synthesis Workflow```dot

Caption: Figure 4: Reaction of Alcohol with PBr₃.

Conclusion

The hydroxyl group of this compound is a versatile functional handle whose reactivity can be precisely controlled through the judicious selection of reagents and reaction conditions. Its identity as a primary propargylic alcohol allows for selective oxidation to the aldehyde, efficient conversion into a wide range of esters and ethers, and clean transformation into alkyl halides for further synthetic elaboration. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers leveraging this compound as a key intermediate in the development of novel chemical entities.

References

-

Carreira, E. M., & Kvaerno, L. (2015). Copper-Catalyzed Enantioselective Propargylic Etherification of Propargylic Esters with Alcohols. Journal of the American Chemical Society.

-

García-García, P., & Gandon, V. (2014). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. European Journal of Organic Chemistry.

-

Reddy, R. S., & Ghorai, M. K. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances.

-

Pennell, M. (2014). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.

-

Schmalz, H.-G. (2017). Reactions of propargylic alcohols. ResearchGate.

-

Guidechem. (n.d.). This compound 4117-14-0 wiki.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

Tan, Y. S., & Wong, Y. L. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook.

-

Sigma-Aldrich. (n.d.). This compound 97%.

-

Wikipedia. (n.d.). Allene.

-

PubChemLite. (n.d.). This compound (C10H18O).

-

ChemicalBook. (n.d.). This compound.

-

BenchChem. (2025). Optimization of reaction conditions for the etherification of 2-Octyn-1-ol.

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.

-

Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

Chem Help ASAP. (2019). conversion of alcohols to halides without HX acids. YouTube.

-

Li, Y., et al. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. RSC Advances.

-

The Organic Chemistry Tutor. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. YouTube.

-

BenchChem. (2025). Technical Support Center: Oxidation of 2-Octyn-1-ol.

-

Soderberg, T. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook.

-

PrepChem.com. (n.d.). Synthesis of 2-octyne-1-ol.

-

The Organic Chemistry Tutor. (2020). 9.11 Converting alcohols to alkyl halides with HX. YouTube.

-

Jack Westin. (n.d.). Alcohols Important Reactions. MCAT Content.

-

de Oliveira, F. B., et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Molecules.

-

Khan Academy. (2012). Oxidation of alcohols II: Examples. YouTube.

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content.

-

FINETECH INDUSTRY LIMITED. (n.d.). This compound.

-

Tanasie, C., et al. (2020). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation.

-

moballer12. (2010). Conversion of Alcohols to Alkyl Halides. YouTube.

-

de Oliveira, A. S., et al. (2019). Etherification of different glycols with ethanol or 1-octanol catalyzed by acid zeolites. ResearchGate.

-

Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.

-

Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H18O | CID 77763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 6. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 7. This compound | 4117-14-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jackwestin.com [jackwestin.com]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Electronic properties of the alkyne in 2-Decyn-1-ol

An In-Depth Technical Guide to the Electronic Properties of the Alkyne Moiety in 2-Decyn-1-ol

This guide offers a comprehensive exploration of the electronic characteristics of the internal alkyne functional group within this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical applications, providing insights into the molecule's structure, reactivity, and utility in modern chemical synthesis.

The defining feature of any alkyne is the carbon-carbon triple bond, a motif of high electron density and unique spatial arrangement that dictates its chemical behavior.[1][2] This bond is a composite of one strong sigma (σ) bond and two weaker, perpendicular pi (π) bonds.[3][4][5] The carbon atoms participating in the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°.[5][][7] This linearity imparts rigidity to molecular structures incorporating alkynes.[1]

The sp hybridization, with its 50% s-character, draws the bonding electrons closer to the carbon nuclei, leading to a shorter (approx. 1.20 Å) and stronger bond compared to alkenes (1.34 Å) and alkanes (1.53 Å).[1][7] The two π bonds, formed by the overlap of unhybridized p orbitals, create a cylindrical sheath of electron density around the σ-bond axis.[5][7] This electron-rich nature establishes the alkyne as a potent nucleophile, ready to react with electrophiles.[5]

Caption: Figure 1: Orbital hybridization scheme for an alkyne carbon atom.

Structural Context: this compound

This compound is an internal alkyne, meaning the triple bond is not located at the end of the carbon chain.[5] It possesses two distinct substituents flanking the alkyne: a hydroxymethyl group (-CH₂OH) at the C1 position and a heptyl group (-C₇H₁₅) at the C4 position. These substituents subtly modulate the electronic properties and reactivity of the alkyne core.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [8][9][10] |

| Molecular Weight | 154.25 g/mol | [8][9][10] |

| IUPAC Name | dec-2-yn-1-ol | [8] |

| CAS Number | 4117-14-0 | [8][10][11][12] |

| Appearance | Colorless to pale yellow liquid | [13][14] |

| Boiling Point | 113°C @ 10 mmHg | [14] |

-

Inductive Effect of the Hydroxymethyl Group: The oxygen atom in the hydroxyl group is highly electronegative. It exerts a weak electron-withdrawing inductive effect (-I effect) on the alkyne, slightly reducing the electron density of the triple bond. This can influence the rate and regioselectivity of electrophilic addition reactions.

-

Hyperconjugation from the Heptyl Group: The alkyl chain provides electron density to the alkyne system through hyperconjugation.[1] This involves the overlap of the C-H σ bonds of the alkyl group with the π orbitals of the alkyne, which helps to stabilize the molecule. Internal alkynes are generally more stable than terminal alkynes due to this effect.[1]

Spectroscopic Characterization: A Validated Approach

Confirming the structure and assessing the purity of this compound is a critical first step in any research endeavor. A combination of spectroscopic techniques provides a self-validating system for comprehensive characterization. The workflow below outlines a standard protocol.

Caption: Figure 3: The central role of the alkyne-azide click reaction in drug discovery.

Synthesis of Bioactive Molecules

The this compound scaffold itself is a building block for various bioactive compounds. It is used in the synthesis of antitumor agents and aromatase inhibitors for cancer treatment. [11][13]The alkyne functionality is often a key pharmacophore in natural products with anticancer, antifungal, and antiviral activities. [15]

Conclusion

The electronic properties of the alkyne in this compound—defined by its sp-hybridized carbons, linear geometry, and cylindrical π-electron cloud—render it a versatile and reactive functional group. The flanking hydroxymethyl and heptyl groups subtly modulate its reactivity profile. A thorough understanding of its electronic structure, validated by robust spectroscopic characterization, is paramount for leveraging this molecule's full potential. From serving as a rigid structural element to participating in powerful coupling reactions, the alkyne moiety continues to be an indispensable tool for scientists and researchers in the pursuit of novel therapeutics and advanced materials.

References

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.

- Functionalization of Biomolecules with Alkyne Groups: Application Notes and Protocols for Researchers and Drug Development Profe. Benchchem.

- This compound | 4117-14-0. ChemicalBook.

- 9.1: Structure and Physical Properties. Chemistry LibreTexts.

- Recent advances in the application of alkynes in multicomponent reactions.

- Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds.

- 11.1: Structure and Physical Properties. Chemistry LibreTexts.

- Alkynes Alkynes or acetylenes are compounds that contain a carbon–carbon triple bond. Source not specified.

- Alkynes. BOC Sciences.

- Hydrocarbons- Properties of Alkynes. askIITians.

- The electronic structure of Alkynes. Read Chemistry.